5-Methyl-1-benzothiophene-4-carbaldehyde
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Overview
Description
5-Methyl-1-benzothiophene-4-carbaldehyde: is an organic compound with the molecular formula C10H8OS . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-1-benzothiophene-4-carbaldehyde is used as a precursor for synthesizing a wide range of heterocyclic compounds.
Biology and Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of organic electronic materials. Its electronic properties can be tailored through chemical modifications, making it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
While the specific mechanism of action for 5-Methyl-1-benzothiophene-4-carbaldehyde is not mentioned in the search results, thiophene-based compounds are known to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety and Hazards
Future Directions
Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-benzothiophene-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-methylthiophene with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-benzothiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzothiophenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Benzothiophene: The parent compound, which lacks the methyl and aldehyde groups.
2-Methylbenzothiophene: Similar structure but with the methyl group at a different position.
Benzothiophene-2-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness: 5-Methyl-1-benzothiophene-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications where precise control over molecular interactions is required .
Properties
IUPAC Name |
5-methyl-1-benzothiophene-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7-2-3-10-8(4-5-12-10)9(7)6-11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBYNVRNRVNJDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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